molecular formula C10H14N4S B14346824 N'-(1-Phenylpropylidene)hydrazinecarbothiohydrazide CAS No. 94195-46-7

N'-(1-Phenylpropylidene)hydrazinecarbothiohydrazide

Cat. No.: B14346824
CAS No.: 94195-46-7
M. Wt: 222.31 g/mol
InChI Key: XNBNXZDZUUOTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(1-Phenylpropylidene)hydrazinecarbothiohydrazide is a chemical compound with a complex structure that includes a phenyl group, a propylidene group, and a hydrazinecarbothiohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-Phenylpropylidene)hydrazinecarbothiohydrazide typically involves the reaction of thiocarbohydrazide with isonitrosopropiophenone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The general reaction can be represented as follows:

Thiocarbohydrazide+IsonitrosopropiophenoneN’-(1-Phenylpropylidene)hydrazinecarbothiohydrazide\text{Thiocarbohydrazide} + \text{Isonitrosopropiophenone} \rightarrow \text{N'-(1-Phenylpropylidene)hydrazinecarbothiohydrazide} Thiocarbohydrazide+Isonitrosopropiophenone→N’-(1-Phenylpropylidene)hydrazinecarbothiohydrazide

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and reaction optimization would apply to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(1-Phenylpropylidene)hydrazinecarbothiohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield hydrazine derivatives.

Scientific Research Applications

N’-(1-Phenylpropylidene)hydrazinecarbothiohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, although more research is needed to fully understand its efficacy and safety.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N’-(1-Phenylpropylidene)hydrazinecarbothiohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or by binding to specific receptors, thereby altering cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-Phenylpropylidene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
  • 3-(2-Naphthyl)-N’-(1-Phenylpropylidene)-1H-pyrazole-5-carbohydrazide
  • Thiocarbohydrazide

Uniqueness

Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and biological activity .

Properties

CAS No.

94195-46-7

Molecular Formula

C10H14N4S

Molecular Weight

222.31 g/mol

IUPAC Name

1-amino-3-(1-phenylpropylideneamino)thiourea

InChI

InChI=1S/C10H14N4S/c1-2-9(13-14-10(15)12-11)8-6-4-3-5-7-8/h3-7H,2,11H2,1H3,(H2,12,14,15)

InChI Key

XNBNXZDZUUOTSI-UHFFFAOYSA-N

Canonical SMILES

CCC(=NNC(=S)NN)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.